1-[(E)-(4-phenylmethoxyphenyl)methylideneamino]tetrazol-5-amine
Overview
Description
1-[(E)-(4-phenylmethoxyphenyl)methylideneamino]tetrazol-5-amine is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material sciences due to their unique structural properties and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrazole derivatives, including 1-[(E)-(4-phenylmethoxyphenyl)methylideneamino]tetrazol-5-amine, typically involves the [2+3]-cycloaddition reaction between a nitrile and an azide . This reaction can be catalyzed by various agents such as zinc salts, Lewis acids, or amine salts . The reaction conditions often include the use of solvents like water or organic solvents under mild to moderate temperatures .
Industrial Production Methods
Industrial production of tetrazole derivatives may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and product yields .
Chemical Reactions Analysis
Types of Reactions
1-[(E)-(4-phenylmethoxyphenyl)methylideneamino]tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The tetrazole ring is generally resistant to oxidation due to its low HOMO energy.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with tetrazole derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents are typically required.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tetrazoles .
Scientific Research Applications
1-[(E)-(4-phenylmethoxyphenyl)methylideneamino]tetrazol-5-amine has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its use in developing new pharmaceutical agents due to its stability and bioactivity.
Industry: Utilized in the production of high-energy materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-[(E)-(4-phenylmethoxyphenyl)methylideneamino]tetrazol-5-amine involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid moiety, allowing it to bind to various enzymes and receptors . This binding can inhibit or activate specific biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-tetrazol-5-amine: A simpler tetrazole derivative with similar chemical properties.
5-substituted tetrazoles: These compounds share the tetrazole ring but differ in their substituents, leading to variations in their chemical and biological activities.
Uniqueness
1-[(E)-(4-phenylmethoxyphenyl)methylideneamino]tetrazol-5-amine is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity compared to other tetrazole derivatives .
Properties
IUPAC Name |
1-[(E)-(4-phenylmethoxyphenyl)methylideneamino]tetrazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c16-15-18-19-20-21(15)17-10-12-6-8-14(9-7-12)22-11-13-4-2-1-3-5-13/h1-10H,11H2,(H2,16,18,20)/b17-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKKFRDUMUHLAA-LICLKQGHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NN3C(=NN=N3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/N3C(=NN=N3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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